

Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl (2-hydroxyphenyl)acetate

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Introduction

Ethyl (2-hydroxyphenyl)acetate is an organic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for **Ethyl (2-hydroxyphenyl)acetate**, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

Caption: Chemical structure of **Ethyl (2-hydroxyphenyl)acetate**.

Spectroscopic Data

The following sections present the available spectroscopic data for **Ethyl (2-hydroxyphenyl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

While specific, experimentally determined chemical shifts and coupling constants for **Ethyl (2-hydroxyphenyl)acetate** were not available in the public domain search results, a predicted spectrum can be inferred based on the structure.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (ethyl)	~1.2	Triplet	3H
-CH ₂ - (ethyl)	~4.1	Quartet	2H
-CH ₂ - (acetate)	~3.6	Singlet	2H
Aromatic-H	~6.8 - 7.2	Multiplet	4H
-OH	Variable	Broad Singlet	1H

¹³C NMR Data

Experimental ¹³C NMR data for **Ethyl (2-hydroxyphenyl)acetate** has been reported in CDCl₃, though specific chemical shifts were not readily available.^[1] The expected chemical shift ranges are provided below.

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₃	~14
-CH ₂ - (ethyl)	~61
-CH ₂ - (acetate)	~41
Aromatic C	~115 - 130
Aromatic C-O	~155
C=O	~171

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **Ethyl (2-hydroxyphenyl)acetate** are listed below.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (phenol)	3500-3200	Strong, Broad
C-H (aromatic)	3100-3000	Medium
C-H (aliphatic)	3000-2850	Medium
C=O (ester)	1750-1735	Strong
C=C (aromatic)	1600-1450	Medium
C-O (ester)	1300-1000	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **Ethyl (2-hydroxyphenyl)acetate**, the following mass-to-charge ratios (m/z) have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

m/z	Interpretation
180	[M] ⁺ (Molecular Ion)
134	[M - C ₂ H ₅ OH] ⁺
107	[C ₇ H ₇ O] ⁺
106	[C ₇ H ₆ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl (2-hydroxyphenyl)acetate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment or the pure KBr pellet. Place the sample in the spectrometer and acquire the IR spectrum over the standard mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

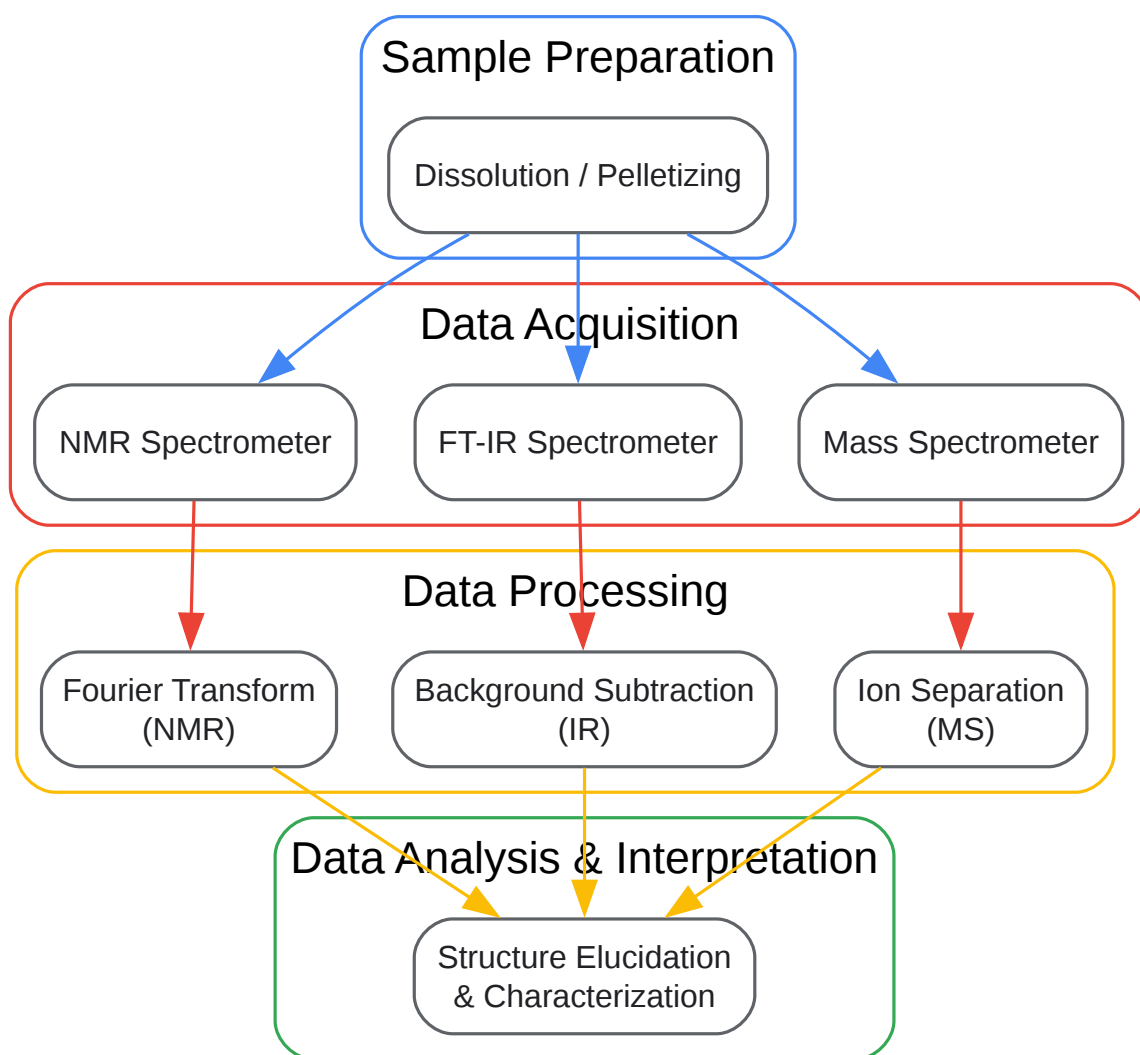
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow and Data Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural assignment of **Ethyl (2-hydroxyphenyl)acetate**.



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Caption: General workflow for spectroscopic analysis.

Caption: Predicted ^1H NMR signal assignments for **Ethyl (2-hydroxyphenyl)acetate**.

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References

- 1. spectrabase.com [spectrabase.com]
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